SU-9516 - 666837-93-0

SU-9516

Catalog Number: EVT-8954860
CAS Number: 666837-93-0
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SU-9516 is sourced from various chemical suppliers and is primarily classified under the category of small molecule inhibitors targeting cyclin-dependent kinases. Its chemical structure is characterized by a molecular formula of C13H11N3O2C_{13}H_{11}N_{3}O_{2} and a molecular weight of 241.25 g/mol. The compound is designed to interact with specific protein targets involved in cell cycle regulation, making it significant in the context of oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of SU-9516 typically involves several steps that include the use of various reagents and reaction conditions. The most common method for synthesizing SU-9516 involves:

  1. Starting Materials: The synthesis begins with commercially available aniline derivatives.
  2. Reactions: The process may utilize reactions such as condensation, bromination, or nitration to form the desired multi-substituted isatin derivatives.
  3. Purification: Column chromatography is employed for purification, using silica gel as the stationary phase.

The general reaction scheme includes:

  • Condensation of aniline derivatives with hydroxylamine hydrochloride and chloral hydrate.
  • Cyclization using concentrated sulfuric acid to generate isatin derivatives.
  • Subsequent modification through selective bromination or nitration to yield SU-9516.
Chemical Reactions Analysis

Reactions and Technical Details

SU-9516 undergoes several chemical reactions that are critical for its function as a cyclin-dependent kinase inhibitor:

  1. Inhibition of Cyclin-dependent Kinases: SU-9516 specifically inhibits cyclin-dependent kinase 2, leading to decreased phosphorylation of retinoblastoma protein, which is essential for cell cycle progression.
  2. Induction of Apoptosis: The compound also activates caspase-3, a key player in the apoptotic pathway, thereby promoting programmed cell death in cancer cells.
  3. Cell Cycle Alteration: By altering the phosphorylation state of proteins involved in the cell cycle, SU-9516 effectively disrupts normal cell division processes.
Mechanism of Action

Process and Data

The mechanism by which SU-9516 exerts its effects involves several key processes:

  1. Targeting Cyclin-dependent Kinases: By binding to cyclin-dependent kinase 2, SU-9516 inhibits its activity, preventing it from phosphorylating target proteins necessary for cell cycle progression.
  2. Enhancing Sensitivity to Other Chemotherapeutics: SU-9516 has been shown to enhance the sensitivity of certain leukemic cells to methotrexate by disrupting cellular pathways that confer resistance.
  3. Inducing Oxidative Stress: The compound induces oxidative damage within cells, contributing to its ability to trigger apoptosis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SU-9516 exhibits several notable physical and chemical properties:

  • Molecular Weight: 241.25 g/mol
  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 55 mg/mL (approximately 227.98 mM) and has limited solubility in ethanol (4.8 mg/mL).
  • Storage Conditions: The compound should be stored as a powder at -20°C for up to three years or in solution at -80°C for one year.

These properties are essential for determining the appropriate handling and application conditions for research purposes.

Applications

Scientific Uses

SU-9516 has several applications in scientific research, particularly in cancer biology:

  1. Cancer Research: Its role as a cyclin-dependent kinase inhibitor makes it a valuable tool in studying cell cycle regulation and cancer progression.
  2. Combination Therapy: Researchers are exploring its use in combination with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types.
  3. Mechanistic Studies: The compound serves as a model for understanding the molecular mechanisms underlying kinase inhibition and its effects on cellular signaling pathways.
Biochemical Mechanisms of Cyclin-Dependent Kinase Inhibition

Kinase Selectivity Profiles Across Cyclin-Dependent Kinase Isoforms

SU9516 (chemical name: (3Z)-3-(1H-Imidazol-4-ylmethylene)-5-methoxy-1,3-dihydroindol-2-one) demonstrates distinct inhibitory preferences among cyclin-dependent kinases. Biochemical analyses reveal its highest potency against cyclin-dependent kinase 2, with half-maximal inhibitory concentration (IC₅₀) values consistently measured at 22–31 nM in purified enzyme assays [1] [10]. Cyclin-dependent kinase 1 inhibition occurs with slightly reduced efficacy (IC₅₀ = 40–200 nM), while cyclin-dependent kinase 4 requires significantly higher concentrations for equivalent inhibition (IC₅₀ = 200 nM–1.7 μM) [1] [7] [10]. Cyclin-dependent kinase 9 exhibits the lowest sensitivity, with IC₅₀ values approximating 0.9 μM [7]. This selectivity profile stems from structural variations in the adenosine triphosphate-binding pockets across cyclin-dependent kinase isoforms. Computational simulations identify that Lys89 in cyclin-dependent kinase 2 forms transient hydrogen bonds with SU9516, a residue replaced by Thr89 in cyclin-dependent kinase 4, whose shorter side chain cannot stabilize equivalent interactions [6].

Table 1: SU9516 Inhibition Profiles Across Major Cyclin-Dependent Kinases

Cyclin-Dependent KinaseIC₅₀ Range (nM)Relative Potency
Cyclin-dependent kinase 222–31Highest
Cyclin-dependent kinase 140–200High
Cyclin-dependent kinase 4200–1700Moderate
Cyclin-dependent kinase 9~900Lowest

Competitive Versus Non-Competitive Adenosine Triphosphate-Binding Inhibition Dynamics

SU9516 exhibits divergent inhibition mechanisms depending on the cyclin-dependent kinase complex targeted. For cyclin-dependent kinase 2/cyclin A and cyclin-dependent kinase 2/cyclin E complexes, SU9516 functions as a competitive adenosine triphosphate antagonist, binding directly to the catalytic site with inhibition constant (Kᵢ) values of 0.031 μM [1] [8]. Kinetic analyses demonstrate that SU9516 competes with adenosine triphosphate for binding, evidenced by increased inhibitor potency at lower adenosine triphosphate concentrations [1]. In contrast, SU9516 inhibits cyclin-dependent kinase 4/cyclin D1 through a non-competitive mechanism relative to adenosine triphosphate, exhibiting 45-fold reduced potency (Kᵢ = 1.4 μM) [1]. This mechanistic divergence arises from structural differences in the cyclin-binding interfaces: cyclin-dependent kinase 2 complexes permit direct displacement of adenosine triphosphate, whereas cyclin-dependent kinase 4/cyclin D1 allosterically modulates adenosine triphosphate affinity without direct competition. Molecular dynamics simulations further reveal that SU9516 binding induces conformational shifts in cyclin-dependent kinase 2’s glycine-rich loop (residues 10–16), obstructing adenosine triphosphate access through intermittent hydrogen bonding with Glu81 and Leu83 [6] [8].

Table 2: Inhibition Kinetics of SU9516 Against Key Cyclin-Dependent Kinase Complexes

Cyclin-Dependent Kinase ComplexInhibition MechanismKᵢ (μM)Adenosine Triphosphate Dependence
Cyclin-dependent kinase 2/Cyclin ACompetitive0.031Inverse correlation
Cyclin-dependent kinase 2/Cyclin ECompetitive0.04–0.2Inverse correlation
Cyclin-dependent kinase 1/Cyclin B1Competitive0.04–0.2Inverse correlation
Cyclin-dependent kinase 4/Cyclin D1Non-competitive1.4Independent

Modulation of Cyclin-Dependent Kinase 2/Cyclin A and Cyclin-Dependent Kinase 4/Cyclin D1 Activity

Structural analyses of SU9516 bound to cyclin-dependent kinase 2/cyclin A (Protein Data Bank ID: 6GUC) reveal critical interactions driving its inhibitory activity [8]. The indolinone core anchors within the adenosine triphosphate-binding cleft, forming hydrogen bonds with Leu83 backbone amides and water-mediated contacts with Glu81 [1] [8]. The imidazole moiety extends toward solvent-exposed regions, while the methoxy group optimizes hydrophobic packing within the hinge region [6] [8]. This binding mode stabilizes cyclin-dependent kinase 2 in an inactive conformation, preventing phosphorylation of retinoblastoma protein and downstream substrates. Functional consequences include retinoblastoma protein hypophosphorylation (reduced by 4–64% across cell lines), sequestration of E2F transcription factors in high-molecular-weight complexes with retinoblastoma protein, p107, and p130, and subsequent cell cycle arrest at G₁–S or G₂–M transitions [2] [3].

In contrast, SU9516’s weaker, non-competitive inhibition of cyclin-dependent kinase 4/cyclin D1 minimally affects retinoblastoma protein phosphorylation at Ser780 but induces cyclin D1 downregulation (10–60% decrease after 24 hours) [3]. This occurs through indirect transcriptional effects: SU9516-mediated cyclin-dependent kinase 2 inhibition stabilizes E2F-retinoblastoma protein complexes, repressing E2F target genes including CCND1 (cyclin D1), thymidylate synthase, and dihydrofolate reductase [3] [9]. In leukemic cells, this downregulation of dihydrofolate reductase expression significantly enhances methotrexate sensitivity by reducing dihydrofolate reductase-mediated folate metabolism [9].

Table 3: Functional Consequences of SU9516-Mediated Cyclin-Dependent Kinase Inhibition

Target ComplexPrimary Biochemical EffectsDownstream Cellular Outcomes
Cyclin-dependent kinase 2/Cyclin A• Competitive adenosine triphosphate blockade • Retinoblastoma protein hypophosphorylation • Cyclin A downregulation• E2F sequestration • G₁/S arrest • Caspase-3 activation (5–84% increase)
Cyclin-dependent kinase 4/Cyclin D1• Non-competitive allosteric inhibition • Cyclin D1 downregulation • Reduced retinoblastoma protein phosphorylation at Ser780• Delayed G₁ progression • Transcriptional repression of E2F targets (e.g., dihydrofolate reductase)

Properties

CAS Number

666837-93-0

Product Name

SU-9516

IUPAC Name

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

QNUKRWAIZMBVCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.